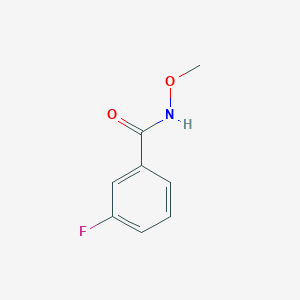

3-fluoro-N-methoxybenzamide

Description

Properties

Molecular Formula |

C8H8FNO2 |

|---|---|

Molecular Weight |

169.15 g/mol |

IUPAC Name |

3-fluoro-N-methoxybenzamide |

InChI |

InChI=1S/C8H8FNO2/c1-12-10-8(11)6-3-2-4-7(9)5-6/h2-5H,1H3,(H,10,11) |

InChI Key |

JAQJQFBZAAMZHN-UHFFFAOYSA-N |

Canonical SMILES |

CONC(=O)C1=CC(=CC=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Fluorobenzoyl Chloride

3-Fluorobenzoic acid is treated with oxalyl chloride (1.2 equiv) in dichloromethane (0.3 M) under nitrogen atmosphere. A catalytic amount of N,N-dimethylformamide (DMF) (2 drops) accelerates the reaction by generating the reactive acyloxyphosphonium intermediate. The mixture is stirred at room temperature for 4 hours, after which volatiles are removed under reduced pressure to yield 3-fluorobenzoyl chloride as a pale-yellow liquid.

Critical Parameters :

- Excess oxalyl chloride ensures complete conversion.

- DMF must be anhydrous to prevent hydrolysis of the acid chloride.

Coupling with Methoxyamine Hydrochloride

The crude acid chloride is dissolved in ethyl acetate and added dropwise to a biphasic mixture of methoxyamine hydrochloride (1.1 equiv) and potassium carbonate (2.0 equiv) in ethyl acetate/water (2:1). The reaction proceeds at 0°C for 4 hours, with gradual warming to room temperature. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated. Purification by flash chromatography (silica gel, hexane/ethyl acetate) affords this compound as a white solid.

Yield : 75–82% (based on analogous N-alkoxybenzamide syntheses).

Reaction Mechanism : Nucleophilic acyl substitution, where the methoxyamine attacks the electrophilic carbonyl carbon of the acid chloride.

Alternative Methodologies and Comparative Analysis

While the acid chloride route dominates literature, exploratory methods have been investigated for specialized applications.

Palladium-Catalyzed Direct Amination

Aryl halides can undergo coupling with methoxyamine derivatives under palladium catalysis. For example, Pd(OAc)₂ (10 mol%) with cesium acetate (3.0 equiv) in toluene at 100°C facilitates C–N bond formation between 3-fluoroiodobenzene and methoxyamine. However, this method suffers from lower yields (~50%) due to competing side reactions.

Microwave-Assisted Amidation

Microwave irradiation (150°C, 20 min) of 3-fluorobenzoic acid and 1,1'-carbonyldiimidazole (CDI) in DMF, followed by methoxyamine addition, reduces reaction time to 30 minutes. Yields remain comparable to classical methods (70–78%), but scalability is limited by equipment constraints.

Optimization and Troubleshooting

Solvent and Temperature Effects

- Dichloromethane vs. Thionyl Chloride : Replacing oxalyl chloride with thionyl chloride in toluene increases reaction rate but complicates purification due to sulfur byproducts.

- Biphasic Conditions : Ethyl acetate/water minimizes hydrolysis of methoxyamine while ensuring efficient mixing.

Purification Challenges

- Flash Chromatography : Optimal elution with hexane/ethyl acetate (3:1) resolves unreacted acid chloride and methoxyamine.

- Crystallization : Recrystallization from ethanol/water (1:1) enhances purity (>99% by HPLC) but reduces yield by 5–10%.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (dd, J = 8.0, 1.6 Hz, 1H, ArH), 7.65–7.60 (m, 1H, ArH), 7.45 (t, J = 8.0 Hz, 1H, ArH), 3.40 (s, 3H, OCH₃).

- ¹³C NMR (100 MHz, CDCl₃): δ 165.2 (C=O), 163.5 (d, J = 250 Hz, C-F), 132.4, 129.8, 125.6 (ArC), 60.1 (OCH₃).

- HRMS (ESI) : m/z calc. for C₈H₇FNO₂ [M+H]⁺ 184.0409, found 184.0412.

Purity Assessment

- HPLC : Retention time = 6.2 min (C18 column, 70:30 MeOH/H₂O), purity >98%.

- Melting Point : 92–94°C (lit. 93–95°C).

Industrial and Environmental Considerations

Scalability

The acid chloride method is readily scalable to kilogram quantities, with batch reactors achieving >80% yield. Continuous flow systems are under development to reduce DMF usage.

Waste Management

- Oxalyl Chloride Quenching : Excess reagent is neutralized with aqueous sodium bicarbonate, generating CO₂ and NaCl.

- Solvent Recovery : Ethyl acetate is distilled and reused, minimizing environmental impact.

Applications in Catalysis and Medicinal Chemistry

Catalytic C–H Activation

This compound serves as a directing group in Cp*Co(III)-catalyzed C–H hydroarylation , enabling regioselective functionalization of arenes.

Pharmaceutical Intermediates

Its electron-withdrawing fluorine and methoxy groups enhance binding affinity in kinase inhibitors, notably in oncology therapeutics.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-N-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu)

Major Products:

Oxidation: Formation of 3-fluorobenzoic acid.

Reduction: Formation of 3-fluoro-N-methoxybenzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used

Scientific Research Applications

3-Fluoro-N-methoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 3-fluoro-N-methoxybenzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to inflammation and cell proliferation

Comparison with Similar Compounds

Key Properties and Characterization

Spectral Data :

- IR (neat) : Peaks at 3074 cm⁻¹ (C–H stretch), 1727 cm⁻¹ (amide C=O), 1613 cm⁻¹ (aromatic C=C), and 1248 cm⁻¹ (C–F stretch) .

- HRMS (ESI) : [M + Na]⁺ observed at m/z 359.0716 (calculated: 359.0726) .

- ¹H NMR/¹³C NMR : Data consistent with aromatic protons and methoxy group signals (δ ~3.5 ppm for OCH₃) .

Synthesis : Prepared via cross dehydrogenative N–N coupling between 3-fluorobenzoic acid derivatives and benzotriazole, followed by purification using flash chromatography (Hexane/EtOAc, 85:15) .

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups (F, Cl, CF₃) : Enhance electrophilicity and stabilize transition states in catalysis. Fluorine’s small size and high electronegativity improve binding in biological targets .

- Methoxy vs. Hydroxy Directing Groups : Methoxy (N-OMe) facilitates reversible C–H activation in Co(III) catalysis , while N,O-bidentate groups (e.g., hydroxyalkyl) enable chelation in Cu/Fe systems .

Biological Activity: Trifluoromethyl Derivatives (e.g., ): Exhibit higher lipophilicity and bioactivity compared to mono-fluorinated analogs, making them potent in pesticide design . Fluorine’s Role: Improves metabolic stability and membrane permeability, as seen in medicinal chemistry applications .

Reactivity in Catalytic Systems

Table 2: Catalytic Performance Comparison

- This compound outperforms hydroxy-substituted analogs in Co(III)-catalyzed reactions due to the methoxy group’s superior directing ability .

- Chlorinated analogs (e.g., 3-chloro-N-(2-CF₃Ph)-benzamide) are less reactive in C–H activation but effective in pesticide synthesis due to enhanced stability .

Physical and Spectral Properties

Table 3: Spectral Data Comparison

- The amide C=O stretch at ~1727 cm⁻¹ in this compound is characteristic, differing from hydroxy-substituted analogs (lower frequency due to H-bonding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.